3-Isopropylbenzofuran

Description

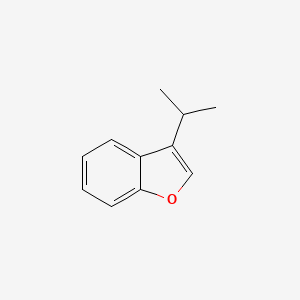

3-Isopropylbenzofuran is a benzofuran derivative characterized by an isopropyl group (-CH(CH₃)₂) attached to the benzofuran core at the 3-position. Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The isopropyl substituent confers steric bulk and hydrophobicity, influencing the compound’s reactivity, solubility, and intermolecular interactions .

Properties

CAS No. |

33118-70-6 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-propan-2-yl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8H,1-2H3 |

InChI Key |

OCIGHXVYRYKMIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=COC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methyl-5-isopropylbenzofuran (CAS 92013-10-0)

- Molecular Formula : C₁₂H₁₄O

- Substituents : Methyl (-CH₃) at the 3-position, isopropyl at the 5-position.

- Key Differences: The positional isomerism (3-methyl vs. 3-isopropyl) alters steric and electronic properties. No specific solubility or melting point data are provided in the evidence, but the increased hydrophobicity of the isopropyl group likely lowers aqueous solubility relative to methyl-substituted analogs.

| Property | 3-Isopropylbenzofuran | 3-Methyl-5-isopropylbenzofuran |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | C₁₂H₁₄O |

| Substituent Positions | 3-isopropyl | 3-methyl, 5-isopropyl |

| Steric Hindrance | High | Moderate (methyl) + High (isopropyl) |

| Likely Solubility | Low (hydrophobic) | Moderate |

5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran

- Molecular Features : Sulfonyl (-SO₂Ph) group at the 3-position, isopropyl at the 5-position, methyl at the 2-position.

- Key Differences :

- The sulfonyl group introduces strong electron-withdrawing effects, enhancing stability toward oxidation but reducing nucleophilic reactivity compared to this compound .

- Crystallographic studies () reveal planar benzofuran cores with sulfonyl groups inducing torsional strain, affecting packing efficiency. This compound, lacking sulfonyl groups, may exhibit less steric strain.

| Property | This compound | 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran |

|---|---|---|

| Functional Groups | Isopropyl | Isopropyl, methyl, sulfonyl |

| Reactivity | Moderate electrophilicity | Lower electrophilicity (sulfonyl deactivation) |

| Crystallographic Packing | Less strained | High torsional strain (sulfonyl) |

3-(2-Methylpropylidene)-1(3H)-isobenzofuranone (CAS 56014-69-8)

- Molecular Formula : C₁₂H₁₂O₂

- Key Differences: The isobutylidene group (-CH₂-C(CH₃)₂) introduces a conjugated double bond, enabling E/Z isomerism, which is absent in this compound . The lactone structure (isobenzofuranone) confers polarity, increasing solubility in polar solvents compared to non-polar this compound.

| Property | This compound | 3-(2-Methylpropylidene)-1(3H)-isobenzofuranone |

|---|---|---|

| Core Structure | Benzofuran | Isobenzofuranone (lactone) |

| Isomerism | None | E/Z isomerism |

| Solubility | Low | Moderate (polar lactone) |

3-Bromofuran Derivatives

- Key Differences :

- Bromine substituents (e.g., in 3-bromofuran) enhance electrophilic reactivity, enabling Pd-catalyzed C–H arylation, whereas this compound’s inert isopropyl group limits such transformations .

- Steric shielding from the isopropyl group may hinder π-stacking interactions in materials science applications compared to planar brominated analogs.

| Property | This compound | 3-Bromofuran Derivatives |

|---|---|---|

| Reactivity | Low electrophilicity | High (Br activates C–H bonds) |

| Applications | Limited in catalysis | Catalysis, polymer chemistry |

Research Findings and Implications

- Synthetic Challenges : The isopropyl group in this compound complicates functionalization due to steric hindrance, necessitating tailored catalysts (e.g., bulky ligands in cross-coupling reactions) .

- Thermal Stability : Benzofurans with electron-withdrawing groups (e.g., sulfonyl) exhibit higher thermal stability, whereas this compound’s stability relies on steric protection .

- Biological Activity : Substituted benzofurans (e.g., sulfonyl derivatives) show promise in drug discovery, but this compound’s bioactivity remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.